5-(3-Bromophenyl)-1h-imidazole
Overview
Description
5-(3-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.
Scientific Research Applications
5-(3-Bromophenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as conductive polymers and catalysts.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds, such as organophosphates and carbamates, can inhibit acetylcholinesterase (ache) by forming a covalent bond through phosphorylation and carbamylation, respectively .
Biochemical Pathways
Related compounds, such as pinacol boronic esters, are known to undergo protodeboronation, a process that involves the removal of boron from the molecule .
Pharmacokinetics
A study on a similar compound, 5-(3-bromophenyl)-n-aryl-4h-1,2,4-triazol-3-amine, revealed that it has good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Related compounds have been shown to have significant anticancer activity against certain cancer cell lines .
Action Environment
The action of 5-(3-Bromophenyl)-1h-imidazole, like many other compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by the reaction conditions, including the stability of the organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving 3-bromobenzaldehyde, glyoxal, and ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or acetic acid under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom at the 4-position, leading to different chemical properties.
5-(3-Chlorophenyl)-1H-imidazole:
Uniqueness
5-(3-Bromophenyl)-1H-imidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVSUHJPAAEIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202116 | |
Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53848-00-3 | |
Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053848003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 5-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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